molecular formula C16H15F3N6S B10943906 8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943906
M. Wt: 380.4 g/mol
InChI Key: QBCWDUBQSVJGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals for catalytic reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.

    Pyrazolyl derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness

The uniqueness of 8,9-dimethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15F3N6S

Molecular Weight

380.4 g/mol

IUPAC Name

11,12-dimethyl-4-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H15F3N6S/c1-8-6-11(16(17,18)19)22-24(8)5-4-12-21-14-13-9(2)10(3)26-15(13)20-7-25(14)23-12/h6-7H,4-5H2,1-3H3

InChI Key

QBCWDUBQSVJGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.